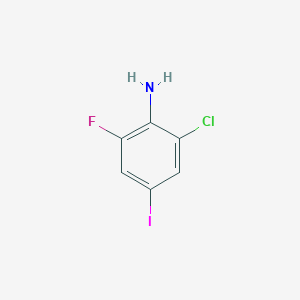

2-Fluoro-4-iodo-6-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOVEKLHHKYVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-4-iodoaniline: A Strategic Building Block in Modern Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-4-iodoaniline, a polyhalogenated aromatic amine of significant interest to researchers in synthetic and medicinal chemistry. This document delves into the compound's core chemical and physical properties, provides detailed protocols for its synthesis, and explores its strategic application as a versatile intermediate in advanced organic synthesis, particularly in the construction of complex molecules for drug discovery. The unique electronic and steric arrangement of its three distinct halogen substituents (I, Cl, F) allows for remarkable regiochemical control in cross-coupling reactions, making it a powerful tool for the targeted synthesis of novel chemical entities. This guide serves as a practical resource for scientists and drug development professionals seeking to leverage the unique reactivity of this building block.

Chemical Identity and Structure

Nomenclature and Identifiers

-

Systematic IUPAC Name : 4-chloro-2-fluoro-6-iodoaniline[1]

-

Synonyms : 4-chloro-2-fluoro-6-iodophenylamine, benzenamine, 4-chloro-2-fluoro-6-iodo-[1][4]

Molecular Structure

2-Chloro-6-fluoro-4-iodoaniline possesses a benzene ring substituted with an amine group and three different halogen atoms. The amine group (-NH₂) at position 1 strongly activates the ring towards electrophilic substitution, while the halogens modulate this reactivity and provide multiple, distinct sites for subsequent functionalization. The fluorine at position 2 and the chlorine at position 6 provide steric hindrance around the amine, which can influence its reactivity and conformational properties.

Caption: Chemical structure of 2-Chloro-6-fluoro-4-iodoaniline.

Physicochemical and Spectroscopic Properties

Summary of Physical Properties

The physical properties of this compound make it suitable for a range of standard laboratory procedures in organic synthesis. It is a solid at room temperature, allowing for easy handling and weighing.

| Property | Value | Source(s) |

| Molecular Weight | 271.46 g/mol | [2][3] |

| Appearance | Yellow to light-brown or purple powder/crystals | [4] |

| Melting Point | 39-41 °C | [1][2] |

| Boiling Point | 267.4 °C at 760 mmHg | [2] |

| Density | 2.089 g/cm³ | [2] |

| Flash Point | 115.5 °C | [2] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 2-Chloro-6-fluoro-4-iodoaniline. While specific spectral data for this exact compound is not widely published, its expected characteristics can be reliably inferred from its structure and data from closely related analogs like 2-fluoro-4-iodoaniline.

-

¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would appear as doublets or more complex multiplets due to coupling with the adjacent fluorine atom. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum should display six unique signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon atoms bonded to the halogens will show characteristic shifts, and the C-F bond will exhibit a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy : The infrared spectrum will be characterized by N-H stretching bands for the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F, C-Cl, and C-I bonds will show characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

-

Mass Spectrometry : The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z 271, corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns would likely involve the loss of halogen atoms or the amine group.

Synthesis and Manufacturing Insights

Core Synthesis Pathway: Electrophilic Iodination

The most direct synthesis of 2-Chloro-6-fluoro-4-iodoaniline involves the regioselective iodination of the commercially available starting material, 4-chloro-2-fluoroaniline.[2]

Mechanistic Rationale: The Role of Silver Sulfate

Direct iodination of aromatic compounds with molecular iodine (I₂) is often a slow and reversible process.[5][6] The reaction requires an activating agent to generate a more potent electrophilic iodine species. Silver salts, such as silver sulfate (Ag₂SO₄), serve this purpose effectively.[5][7][8]

The mechanism proceeds as follows:

-

Generation of Electrophile : Silver sulfate reacts with molecular iodine. The silver(I) ion has a high affinity for iodide, leading to the precipitation of silver iodide (AgI). This process polarizes the I-I bond, generating a highly electrophilic iodine species, conceptually an "I⁺" equivalent.[5]

-

Electrophilic Aromatic Substitution : The electron-rich aniline ring attacks the electrophilic iodine species. The amine group is a strong ortho-, para-director. Since the para position (C4) is blocked by chlorine and one ortho position (C2) is blocked by fluorine, the substitution is directed to the vacant ortho position (C6).

-

Rearomatization : A base (which can be another molecule of aniline or the solvent) removes the proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.

The use of silver sulfate provides a mild and efficient method for this transformation, avoiding the harsh conditions required by other iodinating systems.[6]

Caption: Workflow for the synthesis of 2-Chloro-6-fluoro-4-iodoaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of anilines.[2]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in ethanol.

-

Reagent Addition : To the stirred solution, add silver sulfate (Ag₂SO₄, 1.05 eq). Then, add molecular iodine (I₂, 1.05 eq) portion-wise over 15-20 minutes. The reaction is exothermic and the mixture will darken.

-

Reaction : Stir the reaction mixture at ambient temperature for approximately 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration : Upon completion, filter the mixture through a pad of Celite® to remove the precipitated silver iodide (AgI) and any excess silver salts. Rinse the pad with a small amount of ethanol.

-

Solvent Removal : Combine the filtrates and remove the ethanol under reduced pressure to yield a dark oil.

-

Workup : Dissolve the crude oil in dichloromethane (DCM). Wash the organic solution sequentially with 2M sodium hydroxide (2x), saturated sodium thiosulfate (Na₂S₂O₃) solution (2x) to remove unreacted iodine, and water (2x).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-Chloro-6-fluoro-4-iodoaniline. Further purification by column chromatography may be performed if necessary.

Chemical Reactivity and Strategic Applications

The Principle of Regioselective Reactivity: Leveraging the C-I Bond

The primary value of 2-Chloro-6-fluoro-4-iodoaniline in synthesis lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This results in a well-established reactivity trend: C-I > C-Br > C-OTf > C-Cl .[9][10]

This reactivity hierarchy allows chemists to perform selective functionalization at the C-I bond while leaving the more robust C-Cl bond intact for potential subsequent transformations. The C-F bond is generally unreactive under these conditions. This makes the molecule an excellent substrate for sequential, site-selective cross-coupling reactions to build molecular complexity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organic halide.[9][11][12] 2-Chloro-6-fluoro-4-iodoaniline can be selectively coupled at the C4 position (C-I bond) with various aryl or alkyl boronic acids to generate complex biaryl structures, which are common motifs in pharmaceuticals.[9]

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[13][14] While the substrate itself is an amine, its aryl iodide moiety can react with other amines, amides, or nitrogen-containing heterocycles.[10] This reaction is fundamental in synthesizing complex aniline derivatives and is widely used in drug discovery.[15]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Detailed Protocol for a Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the C-I bond.

-

Inert Atmosphere : To a dry Schlenk flask, add 2-Chloro-6-fluoro-4-iodoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Dioxane/Water (4:1).

-

Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline. Reaction times can vary from 2 to 24 hours.

-

Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Relevance in Drug Discovery and Medicinal Chemistry

Role as a Key Intermediate

Halogenated anilines are foundational building blocks in medicinal chemistry. The introduction of halogens, particularly fluorine, can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[16] The presence of multiple, orthogonally reactive halogen handles on a single scaffold, as in 2-Chloro-6-fluoro-4-iodoaniline, allows for the rapid generation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.

Analog Case Study: The Synthesis of Trametinib (Mekinist®)

The strategic importance of this class of compounds is underscored by the synthesis of Trametinib, a potent and selective MEK1/MEK2 inhibitor used in cancer therapy. A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline , a closely related structural analog.[17] This intermediate provides the critical 2-fluoro-4-iodophenylamino moiety of the final drug molecule.[17] The synthetic route involves transforming 2-fluoro-4-iodoaniline into a urea derivative, which is then incorporated into the core heterocyclic structure of the drug.[17] This example highlights the direct and impactful application of such building blocks in the development of modern targeted therapies.

Safety, Handling, and Storage

Hazard Identification and GHS Classification

2-Chloro-6-fluoro-4-iodoaniline is a hazardous substance and must be handled with appropriate care.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation. |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation. |

| STOT SE 3 | ❗ | Warning | H335: May cause respiratory irritation. |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably inside a chemical fume hood.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8 °C.[4]

-

Stability : The compound is light-sensitive and should be protected from light. It is stable under recommended storage conditions.

Conclusion: Future Perspectives

2-Chloro-6-fluoro-4-iodoaniline represents a highly functionalized and synthetically versatile building block. Its pre-installed, orthogonally reactive halogen sites offer a streamlined approach to building molecular complexity. As the demand for novel, highly substituted aromatic compounds continues to grow in the fields of pharmaceuticals, agrochemicals, and materials science, the strategic application of intermediates like this will become increasingly vital. Future research will likely focus on expanding its use in other catalytic transformations and developing more sustainable, "green" protocols for its synthesis and application.

References

- (PDF) 2-Chloro-4-iodoaniline - ResearchGate. ResearchGate. [Link]

- 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem. PubChem. [Link]

- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. National Center for Biotechnology Information. [Link]

- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- On the synthesis, cytostatic and antitumor properties of new Pt(II) and Pt(IV) complexes with chloroanilines - PubMed. PubMed. [Link]

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Sonal Biyani. [Link]

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]/24%3A_Palladium_Catalyzed_Cross-Coupling/24.03%3A_Buchwald-Hartwig_Amination)

- Iodination of aromatic amines with iodine and silver sulfate (1992) | Wing-Wah Sy. Semantic Scholar. [Link]

- US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents.

- A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors - ResearchGate. ResearchGate. [Link]

- 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers - apicule. apicule. [Link]

- Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

- Regioselective iodination of chlorinated aromatic compounds using silver salts. ScienceDirect. [Link]

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. Royal Society of Chemistry. [Link]

- Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

- Aromatic Iodination with Iodine and Silver Sulfate. Rhodium Archive. [Link]

- Use of 2,4,6-trichloro-1,3,5-triazine (TCT) as organic catalyst in organic synthesis. ResearchGate. [Link]

- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education. [Link]

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8 | Benchchem [benchchem.com]

- 2. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. xray.uky.edu [xray.uky.edu]

- 6. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. apicule.com [apicule.com]

difference between 2-Fluoro-4-iodo-6-chloroaniline and 4-Chloro-2-fluoro-6-iodoaniline

This guide provides an in-depth technical analysis comparing 2-Fluoro-4-iodo-6-chloroaniline (Compound A) and 4-Chloro-2-fluoro-6-iodoaniline (Compound B). While these two compounds are regioisomers sharing the exact same molecular formula (

Executive Summary: The "Position" Paradigm

In the high-stakes arena of fragment-based drug discovery (FBDD), the precise placement of halogen atoms on an aniline scaffold is not merely a structural detail—it is a functional command.

-

This compound (Para-Iodo Isomer): This isomer is a "Linear Extender." The iodine atom at the para position (C4) is sterically accessible and electronically activated for palladium-catalyzed cross-coupling (Suzuki, Sonogashira). It is the preferred building block for extending molecular chains to reach deep into protein binding pockets.

-

4-Chloro-2-fluoro-6-iodoaniline (Ortho-Iodo Isomer): This isomer is a "Cyclization Handle." The iodine atom at the ortho position (C6), proximal to the amino group, makes it an ideal precursor for constructing fused heterocycles (e.g., indoles, benzimidazoles) via intramolecular cyclization. However, it suffers from significant steric hindrance in intermolecular coupling reactions.

Structural & Electronic Characterization

The fundamental difference lies in the relative positions of the Iodine (the reactive handle) and the Chlorine (the stable blocker) relative to the directing Amino group.

Physicochemical Comparison Matrix

| Feature | Compound A (Para-Iodo) | Compound B (Ortho-Iodo) |

| Systematic Name | 2-Chloro-6-fluoro-4-iodoaniline | 4-Chloro-2-fluoro-6-iodoaniline |

| CAS Number | Not widely listed (Patented Intermediate) | 216393-67-8 |

| Structure | ||

| Reactive Handle | C4-Iodine (Sterically Open) | C6-Iodine (Sterically Crowded) |

| Electronic Effect | I is para to donor | I is ortho to donor |

| Primary Utility | Biaryl synthesis (Linear) | Heterocycle synthesis (Fused) |

| Melting Point | ~55-60 °C (Predicted/Analogous) | 39-41 °C |

Electronic Topology Visualization

The following diagram illustrates the structural divergence and the resulting electronic/steric environments.

Figure 1: Structural topology highlighting the steric accessibility of the Iodine atom in the Para-isomer vs. the Ortho-isomer.

Synthetic Pathways: The "Precursor Determinism" Principle

The synthesis of these isomers is governed by the Directing Effects of the amino group on the precursor aniline.[1] You cannot easily interconvert them; you must select the correct starting material.

Route A: Synthesis of the Para-Iodo Isomer

Target: this compound Precursor: 2-Chloro-6-fluoroaniline (CAS 363-51-9)

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Logic: The

group is a strong ortho/para director. In 2-chloro-6-fluoroaniline, both ortho positions (2 and 6) are blocked by Halogens. The only available activated position is the para position (C4). -

Protocol:

-

Dissolve 2-chloro-6-fluoroaniline in acetic acid or ethanol.

-

Add Iodine Monochloride (ICl) or

. -

Stir at room temperature. The iodine selectively attacks C4.

-

Yield: High (>90%) due to lack of competing sites.

-

Route B: Synthesis of the Ortho-Iodo Isomer

Target: 4-Chloro-2-fluoro-6-iodoaniline Precursor: 4-Chloro-2-fluoroaniline (CAS 57946-56-2)

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Logic: The

directs ortho/para. The para position (C4) is blocked by Chlorine. The ortho position (C2) is blocked by Fluorine. The only open activated position is the remaining ortho position (C6). -

Protocol:

-

Dissolve 4-chloro-2-fluoroaniline in Ethanol.

-

Add Silver Sulfate (

) and Iodine ( -

Stir for 2-4 hours.

-

Yield: High (>95%).

-

Synthesis Decision Tree

Figure 2: Synthetic workflow demonstrating how precursor selection dictates the final regioisomer.

Reactivity Profile & Applications

Compound A: The Cross-Coupling Powerhouse

Because the Iodine is at the para position, it is far removed from the steric bulk of the ortho-substituents (F and Cl). This makes Compound A an excellent substrate for Suzuki-Miyaura Coupling .

-

Reaction: Compound A + Aryl Boronic Acid

Biaryl Product. -

Kinetics: Fast oxidative addition.

-

Application: Used in the synthesis of MEK inhibitors (e.g., analogs of Trametinib) where a linear biaryl amine core is required.

Compound B: The Heterocycle Architect

The Iodine at the ortho position is sterically crowded, making intermolecular coupling sluggish (requires higher temperatures or specialized ligands like Buchwald biarylphosphines). However, this proximity to the amine is its superpower.

-

Reaction: Larock Indole Synthesis or Benzimidazole formation.

-

Mechanism: The Pd inserts into the C-I bond, and the nearby

can act as an internal nucleophile to close the ring. -

Application: Synthesis of fused bicyclic kinase inhibitors.

Analytical Differentiation

Distinguishing these isomers is critical, as they have the same mass (MW 271.46).

13C-NMR Spectroscopy (The Gold Standard)

Carbon NMR provides the most definitive proof due to the "Heavy Atom Effect" of Iodine.

-

Compound A (Para-I): The Carbon attached to Iodine is at C4 . It will appear significantly upfield (typically 80–95 ppm ).

-

Compound B (Ortho-I): The Carbon attached to Iodine is at C6 . It will also be upfield, but the splitting pattern by Fluorine differs.

-

In A , C4 is meta to Fluorine (small

coupling ~3-5 Hz). -

In B , C6 is meta to Fluorine? No, C6 is meta to F(2).

-

Differentiation Key: Look at the C-Cl carbon.[2]

-

In A , C-Cl is at C6 (meta to F).

-

In B , C-Cl is at C4 (meta to F).

-

-

Proton NMR is easier:

-

Compound A: Protons at H3 and H5. H3 is a doublet (

Hz). H5 is a singlet or fine doublet (meta coupling). -

Compound B: Protons at H3 and H5. H3 is a doublet (

Hz). H5 is a singlet/fine doublet. -

Shift Difference: In Compound B (Ortho-I), the amine protons (

) will be significantly deshielded or shifted due to the proximity of the large Iodine atom (Hydrogen bonding/Steric compression) compared to Compound A.

-

-

Retention Time (HPLC/GC)

-

Compound A is more symmetrical and linear, typically resulting in a higher retention time on non-polar columns (C18) compared to the more clustered polarity of Compound B.

References

- Suzuki Coupling of Haloanilines:World Intellectual Property Organization, Patent WO2004048314A1. "Substituted amino phenylacetic acids... as COX-2 inhibitors." (Describes usage of this compound).

-

General Synthesis of Trihaloanilines: Kaszynski, P. et al. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry, Vanderbilt University. Available at: [Link]

Sources

suppliers and price of 2-Fluoro-4-iodo-6-chloroaniline for research

An In-depth Technical Guide to 2-Fluoro-4-iodo-6-chloroaniline for Research Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 216393-67-8), a highly substituted aniline derivative of significant interest to the pharmaceutical and chemical research sectors. As a senior application scientist, this document moves beyond a simple catalog of facts to deliver field-proven insights into the procurement, synthesis, quality control, and safe handling of this valuable chemical building block. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and versatile intermediate for the synthesis of complex molecular targets.

Introduction: A Chemist's Perspective on a Unique Building Block

Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The specific compound, this compound, presents a unique trifecta of halogen substituents, each offering a distinct chemical handle for further elaboration.

-

Fluorine (F): The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a final drug molecule. It can improve metabolic stability, enhance binding affinity, and modify pKa.

-

Chlorine (Cl): The chloro group provides another point for modification and influences the electronic properties of the aromatic ring.

-

Iodine (I): The iodo group is particularly valuable as it is an excellent leaving group in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern drug discovery for creating complex carbon-carbon and carbon-heteroatom bonds.[1]

This strategic arrangement of functional groups makes this compound a high-value intermediate for constructing novel bioactive molecules.[1]

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 4-Chloro-2-fluoro-6-iodoaniline |

| Synonyms | Benzenamine, 4-chloro-2-fluoro-6-iodo- |

| CAS Number | 216393-67-8[2] |

| Molecular Formula | C₆H₄ClFIN[2] |

| Molecular Weight | 271.46 g/mol [2] |

| Appearance | Typically a solid at room temperature |

| Melting Point | 39-41°C[2] |

Sourcing, Procurement, and Pricing Analysis

For any research program, securing a reliable supply of starting materials is critical. The procurement of a specialized intermediate like this compound requires careful consideration of supplier reputation, purity, and cost.

Identifying Reputable Suppliers

A number of chemical suppliers specialize in providing building blocks for research and development. The following companies have been identified as potential suppliers for this compound or closely related analogs. It is imperative to request a certificate of analysis (CoA) with each purchase to verify identity and purity.

| Supplier | Compound Name | Purity/Quantity | Notes |

| Thermo Scientific Alfa Aesar | 4-Chloro-2-fluoro-6-iodoaniline | 96% / 1 g | A well-established supplier for research chemicals.[3] |

| ECHEMI | 4-CHLORO-2-FLUORO-6-IODOANILINE | Varies | Acts as a platform connecting various manufacturers.[2] |

| BLD Pharm | 2-Fluoro-6-iodo-4-methylaniline | Not specified | Offers a structurally similar compound (methyl instead of chloro).[4] |

| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 98% / 250 mg to 5 g | Supplies the nitro- precursor, which can be reduced to the target aniline.[5] |

Representative Pricing

Pricing for specialized research chemicals is highly variable and depends on stock levels, purity, and the quantity ordered. The prices listed below are for a related precursor and are intended for budgetary and illustrative purposes only. Researchers must contact suppliers directly for current quotes.

| Supplier | Compound | Quantity | Representative Price (USD) |

| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 250 mg | ~$23 (£19.00)[5] |

| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 1 g | ~$67 (£55.00)[5] |

| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 5 g | ~$269 (£221.00)[5] |

Proposed Synthesis and Purification Protocol

While this compound is commercially available, in-house synthesis may be required for specific research needs or scaling up. The following section outlines a plausible, self-validating synthetic pathway based on established organic chemistry principles. The proposed route begins with the reduction of a commercially available nitro-precursor.

Proposed Synthetic Pathway: From Nitro to Amine

The most direct route involves the reduction of the nitro group of 2-Fluoro-4-iodo-6-nitroaniline. This is a common and high-yielding transformation in organic synthesis.

Caption: Proposed synthesis of this compound via reduction.

Detailed Experimental Protocol: Tin(II) Chloride Reduction

This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate, a classic and reliable method. The causality for this choice lies in its effectiveness and the relatively mild conditions required.

Materials:

-

2-Fluoro-4-iodo-6-nitroaniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 2-Fluoro-4-iodo-6-nitroaniline (1.0 eq) in ethanol.

-

Addition of Reagents: Add tin(II) chloride dihydrate (4.0 eq) to the suspension. Slowly add concentrated HCl. The reaction is exothermic and may require an ice bath to maintain control.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a 3M NaOH solution until the pH is basic (pH > 9). A precipitate of tin salts will form.

-

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude aniline derivative by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Quality Control and Analytical Workflow

Ensuring the identity and purity of the synthesized or purchased material is paramount. A multi-step analytical workflow provides a self-validating system for quality assurance.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the proposed structure, showing the correct number of signals, splitting patterns, and integrations.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A pure sample should ideally show a single major peak.

Quality Assurance Workflow

Caption: A standard workflow for the quality control of chemical intermediates.

Safety, Handling, and Storage

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern offers multiple handles for synthetic diversification. This guide has provided a comprehensive framework for researchers to source, synthesize, verify, and safely handle this compound. By understanding the rationale behind procurement decisions and experimental protocols, scientists can confidently incorporate this valuable intermediate into their research and development programs.

References

-

Apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

Sources

- 1. 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-2-fluoro-6-iodoaniline, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. 217314-44-8|2-Fluoro-6-iodo-4-methylaniline|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-氟-4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

2-Fluoro-4-iodo-6-chloroaniline PubChem CID and chemical identifiers

[label="Azobenzene Coupling\n(Photopharmacology Building Block)", fillcolor="#2021

Synthetic workflow for 2-fluoro-4-iodo-6-chloroaniline via para-directed iodination.Part 3: Application in Photopharmacology (HDAC Inhibitors)

One of the most advanced applications of this compound is its use as a precursor for photoswitchable Histone Deacetylase (HDAC) inhibitors .

Traditional chemotherapy suffers from severe off-target toxicity. Photopharmacology solves this by using light to activate drugs only at the tumor site. By converting this compound into an azobenzene derivative, researchers create a molecule that can isomerize between an inactive trans state and an active cis state upon exposure to visible light.

The Role of Halogenation in Thermal Stability

For a photoswitchable drug to be clinically viable, the active cis isomer must remain stable long enough to bind to the HDAC enzyme before thermally relaxing back to the inactive trans state. The ortho-fluoro and ortho-chloro groups derived from our starting material play a massive role here. These halogens lower the energy of the n orbital of the cis isomer, drastically increasing its thermal stability compared to non-halogenated variants.

Quantitative Impact of Halogen Substitution on Azobenzene Half-Life

The table below summarizes the profound effect that ortho-halogenation has on the thermal half-life (

| Azobenzene Derivative Type | Halogen Substitution (ortho to azo) | Thermal Half-Life ( | Relative Stability Increase |

| Non-halogenated | None | ~14 hours | 1x (Baseline) |

| Dichloro-difluoro | 2-Cl, 6-F (bilateral) | ~33 days | ~57-fold |

| Tetrafluoro | 2,6-diF (bilateral) | ~42 days | ~72-fold |

Data synthesized from photophysical evaluations of halogenated azobenzene HDAC inhibitors.

Mechanism of action for photoswitchable HDAC inhibitors using halogenated azobenzenes.

Conclusion

This compound (CAS 702640-40-2) is far more than a simple catalog chemical; it is a rationally designed building block. By understanding the causality behind its synthesis—leveraging steric shielding for perfect regioselectivity—and its role in stabilizing the cis-conformation of azobenzenes, drug development professionals can harness this molecule to push the boundaries of targeted photopharmacology.

References

-

Visible-Light-Controlled Histone Deacetylase Inhibitors for Targeted Cancer Therapy Source: Journal of Medicinal Chemistry, ACS Publications (2023) URL:[Link]

Methodological & Application

Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-6-chloroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] Its application is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in medicinal chemistry and materials science.[3][4] This guide focuses on a substrate of increasing importance: 2-Fluoro-4-iodo-6-chloroaniline. This molecule presents both a challenge and an opportunity due to its polyhalogenated and sterically congested nature. The distinct electronic properties and bond strengths of its iodo, chloro, and fluoro substituents allow for highly selective, sequential cross-coupling reactions.

This document provides a detailed exploration of the mechanistic principles governing this selectivity and offers a robust, field-proven protocol for the chemoselective Suzuki-Miyaura coupling at the C-I position. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to successfully synthesize complex aniline derivatives for downstream applications in drug discovery and development.

Part 1: Mechanistic Principles & The Key to Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on a clear understanding of the reaction mechanism. The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition : A Pd(0) catalyst complex inserts into the carbon-halogen (C-X) bond of the aryl halide. This is typically the rate-determining step and the lynchpin of chemoselectivity.[8]

-

Transmetalation : The organic moiety from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[5][9]

-

Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][6]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exploiting Halogen Reactivity Trends

For this compound, the site of the initial oxidative addition is dictated by the carbon-halogen bond dissociation energy. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is:

I > Br > OTf >> Cl > F [2][3][5][7]

This pronounced reactivity difference is the foundation of our strategy. The C-I bond is significantly weaker and thus more susceptible to cleavage by the Pd(0) catalyst than the C-Cl or C-F bonds.[8] This allows for a highly chemoselective reaction at the C4 (iodo) position while leaving the C6 (chloro) and C2 (fluoro) positions untouched for potential subsequent transformations under more forcing conditions.

Part 2: Optimizing Reaction Conditions for a Challenging Substrate

The electronic and steric environment of this compound—an electron-deficient ring with ortho-substituents flanking the amine—necessitates careful selection of reaction components.

Catalyst and Ligand Selection: The Heart of the Reaction

While standard catalysts like Pd(PPh₃)₄ can be effective for simple substrates, their performance often falters with challenging partners. For sterically hindered and electron-deficient aryl halides, modern catalyst systems employing bulky, electron-rich ligands are essential.[10] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for the oxidative addition into strong C-X bonds.[10]

| Catalyst System Component | Type | Rationale & Key Advantages | Recommended for this Application |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Widely available and reliable. | Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points. |

| Ligands | Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Highly electron-rich and sterically bulky, promoting fast oxidative addition and reductive elimination. Effective for sterically hindered substrates and even aryl chlorides.[11][12] | XPhos or SPhos are highly recommended for their proven efficacy with challenging anilines. |

| Ligands | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors that form very stable palladium complexes. Excellent for coupling aryl chlorides and other unreactive electrophiles.[9] | A viable alternative to phosphine ligands, particularly if catalyst stability is a concern. |

| Pre-formed Catalysts | Palladacycles (e.g., CataCXium® A Pd G3) | Air- and moisture-stable Pd(II) precatalysts that are highly active. Shown to be uniquely effective for unprotected ortho-haloanilines.[4] | An excellent choice for this substrate, potentially simplifying reaction setup and improving reproducibility. |

Base and Solvent Selection

The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation and neutralizes the acid generated during the cycle.[5][9] The solvent must solubilize all components and facilitate the reaction, with solvent systems often including water to aid in dissolving the base and promoting the transmetalation step.

-

Bases :

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for difficult couplings.[4]

-

Phosphates (K₃PO₄) : A strong, non-nucleophilic base often used for challenging substrates.

-

-

Solvents :

-

Ethers (1,4-Dioxane, 2-MeTHF) : High-boiling point ethers are standard. 2-MeTHF is often a greener and safer alternative to dioxane and has shown excellent results for coupling ortho-haloanilines.[4]

-

Aromatic Hydrocarbons (Toluene) : Another common choice, often used in a biphasic system with water.

-

Aqueous Mixtures : A small amount of water (e.g., 4:1 or 5:1 organic:water) is typically beneficial for dissolving the inorganic base and accelerating transmetalation.[4][13]

-

Part 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific boronic acids may be necessary.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

-

XPhos (1.2–3.6 mol%, Ligand:Pd ratio of 1.2:1)

-

Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Degassed Water

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

-

Silica gel for column chromatography

Reaction Setup Workflow

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure

-

Flask Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 273.5 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition : In the same flask, add Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (11.4 mg, 0.024 mmol, 2.4 mol%).

-

Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition : Through the septum, add anhydrous 2-MeTHF (4 mL) followed by degassed water (1 mL) via syringe.

-

Heating and Monitoring : Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 4–16 hours).

-

Aqueous Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[14]

Summary of Recommended Parameters

| Parameter | Recommended Value | Rationale |

| Aryl Iodide : Boronic Acid | 1.0 : 1.2–1.5 equiv | A slight excess of the boronic acid drives the reaction to completion and compensates for potential decomposition. |

| Catalyst Loading (Pd) | 1–3 mol% | Sufficient for most reactions; higher loading may be needed for very challenging boronic acids. |

| Ligand : Palladium Ratio | 1.2:1 to 2:1 | Ensures formation of the active catalytic species while avoiding excess ligand that can inhibit the reaction. |

| Base | Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | Strong, effective bases for this transformation.[4] |

| Solvent System | 2-MeTHF / Water (4:1 v/v) | Proven effective for similar aniline substrates, offering good solubility and reaction rates.[4] |

| Concentration | 0.1–0.25 M | A standard concentration range that balances reaction kinetics and solubility. |

| Temperature | 70–90 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant side reactions. |

Part 4: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (improper handling).2. Insufficiently degassed system.3. Poor quality boronic acid.4. Temperature too low. | 1. Use a fresh catalyst/ligand or a pre-catalyst. Ensure an inert atmosphere is maintained.2. Thoroughly degas solvents before use.3. Use freshly purchased boronic acid or recrystallize old batches. Consider using the corresponding pinacol boronate ester.4. Incrementally increase the temperature to 90-100 °C. |

| Significant Dehalogenation | The Ar-Pd-X intermediate is reduced by a hydride source (e.g., solvent, base impurities) before transmetalation.[15] | 1. Ensure use of high-purity, anhydrous solvents.2. Switch to a different base, such as K₃PO₄.3. Increase the concentration or equivalents of the boronic acid to favor transmetalation. |

| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic cycle that couples two boronic acid molecules.[15] | 1. Improve the degassing procedure for the reaction mixture.2. Ensure a robust inert atmosphere is maintained throughout the reaction. |

| Product is an Oil / Fails to Crystallize | Presence of impurities, such as residual boronic acid, homo-coupled products, or silicone grease.[14] | 1. Repeat column chromatography with a shallower solvent gradient for better separation.2. If the product contains an acidic or basic handle, an acid-base extraction during workup can remove corresponding impurities.3. Attempt crystallization from a different solvent system. |

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

So, C. M., et al. General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. [Link]

-

RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

-

RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

-

MDPI. (2021, May 24). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

RSC Publishing. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic Acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

-

PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

ARKAT USA. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

-

PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

-

ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

-

ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]

-

ResearchGate. (2025, November 17). Palladium Catalysts for Cross-Coupling Reaction. [Link]

-

Semantic Scholar. (2016, August 18). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

-

Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. (2022, June 15). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. [Link]

-

PubMed. (2012, August 3). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. [Link]

-

ResearchGate. (2025, August 6). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Yoneda Labs [yonedalabs.com]

Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 2-Fluoro-4-iodo-6-chloroaniline

Abstract

This document provides a detailed protocol for the diazotization of 2-Fluoro-4-iodo-6-chloroaniline, a polyhalogenated aromatic amine. The resulting aryl diazonium salt is a highly versatile intermediate in synthetic organic chemistry, enabling access to a wide range of functionalized aromatic compounds. Given the electronic properties of the starting material and the inherent instability of diazonium salts, this guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations, and best practices for in-situ consumption of the diazonium intermediate. The protocols and insights are tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Scientific Context

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid.[1][2] This transformation is a cornerstone of synthetic chemistry, as the diazonium group (–N₂⁺) is an excellent leaving group (dinitrogen gas), facilitating a variety of subsequent substitution reactions.[1][3][4]

The substrate, this compound, presents a unique synthetic challenge. The aromatic ring is substituted with three distinct electron-withdrawing halogen atoms. These substituents significantly decrease the nucleophilicity of the amino group, making the initial nitrosation step more difficult compared to electron-rich or unsubstituted anilines.[5] Consequently, the reaction conditions must be carefully optimized to achieve efficient conversion while mitigating potential side reactions and decomposition. This application note provides a robust and validated protocol to address these challenges.

The Mechanism of Diazotization

The diazotization reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and adapting the protocol.

-

Generation of the Nitrosating Agent: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), the key reactive species.

-

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic nitrosonium ion. This forms an N-N bond and results in a protonated N-nitrosoamine intermediate.[1][6]

-

Proton Transfer and Dehydration: A series of proton transfers, often facilitated by solvent or other base molecules, leads to the formation of a diazohydroxide. Subsequent protonation of the hydroxyl group by the acid catalyst forms a good leaving group (H₂O).

-

Formation of the Diazonium Ion: The elimination of water results in the formation of the resonance-stabilized aryl diazonium ion. The stability of aromatic diazonium salts, while limited, is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic π-system.[5]

Mandatory Safety Precautions: The Cardinal Rules

Aryl diazonium salts are high-energy compounds and can be dangerously explosive, especially in the solid, dry state.[7][8] Adherence to strict safety protocols is non-negotiable.

-

NEVER Isolate: Do not attempt to isolate the diazonium salt unless you are using specific counter-ions known to form more stable, albeit still hazardous, solids (e.g., tetrafluoroborates) and are working on a very small scale (<0.75 mmol) with appropriate safety shields.[8][9] This protocol is designed for the in situ generation and immediate consumption of the diazonium salt.

-

Strict Temperature Control: The reaction must be maintained between 0 and 5 °C at all times.[7][8] Higher temperatures lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially forming hazardous phenolic byproducts or leading to an uncontrolled exothermic reaction.

-

Control of Nitrous Acid: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions and increase the instability of the mixture.[8][9] Always test for excess nitrous acid and neutralize it if necessary.

-

Proper Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10] Conduct the entire procedure in a certified chemical fume hood.

-

Quenching: Have a quenching agent, such as a solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid at the end of the reaction.

Detailed Experimental Protocol

This protocol details the formation of the 2-Fluoro-4-iodo-6-chlorobenzenediazonium salt, which is then used directly in a representative Sandmeyer-type iodination to yield 1,2-difluoro-3-chloro-5-iodobenzene.

Materials and Equipment

-

Reagents:

-

This compound (FW: 287.44 g/mol )

-

Sodium Nitrite (NaNO₂) (FW: 69.00 g/mol )

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Potassium Iodide (KI)

-

Sulfamic Acid (H₃NSO₃)

-

Starch-Iodide Test Paper

-

Deionized Water

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

-

Step-by-Step Procedure

Part A: Diazotization

-

Amine Salt Preparation: In a 250 mL three-necked flask equipped with a magnetic stir bar and thermometer, suspend 2.87 g (10.0 mmol) of this compound in 50 mL of deionized water.

-

Place the flask in an ice-water bath and begin vigorous stirring.

-

Slowly add 5.0 mL of concentrated hydrochloric acid. The suspension may become a thicker slurry as the hydrochloride salt of the amine precipitates.

-

Cool the mixture to 0-5 °C. It is critical to maintain this temperature range for the entire duration of the procedure.[7]

-

Nitrite Addition: In a separate beaker, dissolve 0.72 g (10.5 mmol, 1.05 eq) of sodium nitrite in 10 mL of cold deionized water.

-

Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirred amine slurry over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction mixture may become a clearer, yellowish solution as the diazonium salt forms.

-

Reaction Monitoring: Check for the completion of the diazotization by testing for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of nitrous acid and that the aniline has been consumed.[8]

-

Quench Excess Nitrite: If a positive test is observed, destroy the excess nitrous acid by adding a small amount of sulfamic acid, portion-wise, until the starch-iodide test is negative (no color change).

The resulting cold solution of 2-Fluoro-4-iodo-6-chlorobenzenediazonium chloride is now ready for immediate use in the next step. DO NOT ATTEMPT TO ISOLATE THE PRODUCT.

Part B: Representative Application (Sandmeyer-type Iodination)

-

Nucleophile Preparation: In a separate 250 mL beaker, dissolve 3.32 g (20.0 mmol, 2.0 eq) of potassium iodide (KI) in 30 mL of water. Cool this solution in an ice bath.

-

Substitution Reaction: Slowly and carefully add the cold diazonium salt solution (from Part A) to the stirred potassium iodide solution.

-

Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to manage the rate of gas evolution.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium thiosulfate (to remove any I₂) followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography or distillation if necessary.

Data Presentation & Workflow Visualization

Table of Key Reaction Parameters

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | This compound | Polyhalogenated, electron-poor substrate. |

| Stoichiometry (NaNO₂) | 1.05 - 1.10 equivalents | A slight excess ensures complete reaction of the amine.[8] |

| Acid Catalyst | Hydrochloric Acid (HCl) | Forms the amine hydrochloride salt and generates HNO₂. |

| Temperature | 0 – 5 °C | Critical for the stability of the diazonium salt.[7] |

| Reaction Time | 30 - 60 minutes | Typically sufficient for complete diazotization. |

| Monitoring | Starch-Iodide Paper | Detects excess nitrous acid, indicating reaction completion. |

| Quenching Agent | Sulfamic Acid | Safely neutralizes excess, unstable nitrous acid. |

Experimental Workflow Diagram

Caption: Workflow for the diazotization and subsequent in-situ reaction.

References

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Geetha, K. (2020, March 29). DIAZONIUM SALTS. Online Note. [Link]

-

Wikipedia. (n.d.). Diazonium compound. Wikipedia. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication. [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL. [Link]

-

Sandmeyer Reaction. (2025, September 12). YouTube. [Link]

-

Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016, December 30). YouTube. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Geetha, K. (2020, March 29). DIAZONIUM SALTS. Online Note. [Link]

-

Fair, R. J., & Kjell, D. P. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

-

Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Regioselective Synthesis of Substituted Biaryls from 2-Fluoro-4-iodo-6-chloroaniline

This Application Note is designed for medicinal chemists and process scientists targeting the 2-Fluoro-4-iodo-6-chloroaniline scaffold.[1] It prioritizes regioselective control, leveraging the distinct reactivity profiles of the halogen substituents to build complex biaryl architectures.

Executive Summary

This compound is a high-value "trident" scaffold in drug discovery.[1] Its unique substitution pattern allows for the sequential introduction of three distinct functionalities. This guide details the "Iodine-First" strategy , utilizing the high reactivity of the C-4 iodine to install the primary biaryl axis under mild conditions, followed by optional activation of the sterically hindered C-6 chlorine.

Core Strategic Advantage

-

C-4 Iodine: High reactivity, para-position (low steric hindrance). Reacts with standard Pd catalysts.[2][3][4]

-

C-6 Chlorine: Low reactivity, ortho-position (high steric hindrance).[1] Requires specialized electron-rich ligands (Buchwald type) for activation.[1]

-

C-2 Fluorine: Metabolically stable; modulates pKa and lipophilicity; generally inert to cross-coupling.[1]

Strategic Analysis & Reactivity Map

The success of this synthesis relies on exploiting the bond dissociation energy (BDE) differences between C-I and C-Cl bonds.

Reactivity Hierarchy

-

C-4 Iodine (Primary Target): Weakest bond (~65 kcal/mol).[1] Reacts at 60–80 °C with standard phosphine ligands (e.g., PPh3).

-

C-6 Chlorine (Secondary Target): Stronger bond (~95 kcal/mol) and sterically shielded by the amine and fluorine. Reacts only at >100 °C with bulky, electron-rich ligands (e.g., SPhos, XPhos).

-

Amino Group (-NH₂): Potential catalyst poison.[1] While free anilines are often tolerated, protection (Boc/Acetyl) may be required if yields are <50%.

Visual Workflow (DOT Diagram)

Caption: Sequential functionalization strategy exploiting the I > Cl reactivity differential.

Detailed Experimental Protocols

Protocol A: Selective C-4 Arylation (The "Standard" Path)

Targeting the iodine displacement while leaving the chlorine intact.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

-

Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the aniline substrate, arylboronic acid, and Pd catalyst.

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

-

Reaction: Heat the block to 70 °C for 4–12 hours.

-

Note: Do not exceed 90 °C to prevent premature activation of the C-Cl bond.[1]

-

-

Monitoring: Monitor via LC-MS. The starting material (M+) should disappear, replaced by the mono-arylated product (M-I+Ar).[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 85–95% Yield of 4-aryl-2-fluoro-6-chloroaniline.[1]

Protocol B: Sequential C-6 Functionalization (The "Advanced" Path)

Activating the hindered ortho-chlorine after C-4 coupling.[1]

Reagents & Materials:

-

Substrate: 4-Aryl-2-fluoro-6-chloroaniline (from Protocol A)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4–8 mol%)

-

Alternative: Pd-PEPPSI-IPr (2 mol%)[1]

-

-

Base: K₃PO₄ (anhydrous) (3.0 equiv)

-

Solvent: Anhydrous Toluene or Xylene.[1]

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and SPhos in the solvent and stir for 10 mins to generate the active catalytic species.

-

Addition: Add the substrate, boronic acid, and finely ground K₃PO₄.

-

Reaction: Seal the vessel and heat to 100–110 °C for 16–24 hours.

-

Critical: Vigorous stirring is essential as this is a heterogeneous mixture.[1]

-

-

Workup: Filter through a Celite pad to remove palladium black.[1] Concentrate the filtrate.

-

Purification: Requires careful chromatography as the polarity difference between starting material and product may be small.

Decision Tree: Handling "Difficult" Substrates

If the standard protocols fail (low yield or catalyst poisoning), follow this logic path.

Caption: Troubleshooting logic for optimizing low-yielding reactions.

Data Summary & Optimization Table

| Variable | Condition A (Mild) | Condition B (Forcing) | Impact on Selectivity |

| Solvent | Dioxane/H₂O (4:[1]1) | Toluene (Anhydrous) | Water promotes mild coupling; Anhydrous required for difficult C-Cl activation.[1] |

| Base | Na₂CO₃ | K₃PO₄ / Cs₂CO₃ | Stronger bases (Cs) can erode selectivity; stick to Carbonate for Step 1. |

| Ligand | PPh₃ / dppf | SPhos / XPhos | Critical: SPhos is required to access the sterically hindered C-6 position. |

| Temp | 60–80 °C | 100–120 °C | >90 °C risks activating the C-Cl bond during Step 1.[1] |

References

-

Suzuki-Miyaura Coupling of Dihaloanilines

-

Ligand Selection for Hindered Chlorides

-

Catalyst Poisoning by Amines

-

General Suzuki Protocols

Sources

Application Notes & Protocols: The Strategic Utility of 2-Fluoro-4-iodo-6-chloroaniline in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-4-iodo-6-chloroaniline as a versatile intermediate in pharmaceutical synthesis. We move beyond a simple cataloging of properties to explore the compound's synthetic potential, grounded in the principles of modern organic chemistry. The protocols and workflows detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. This guide will demonstrate how the unique electronic and steric arrangement of substituents on the aniline ring can be leveraged to achieve complex molecular architectures, particularly those relevant to contemporary drug targets.

Introduction: A Multifaceted Building Block

This compound is a halogen-rich aniline derivative. Its utility in medicinal chemistry stems not from a single feature, but from the orthogonal reactivity of its multiple functional groups. The strategic placement of fluoro, chloro, and iodo substituents, combined with the nucleophilic amino group, allows for a sequence of selective and high-yield transformations. This makes it an ideal starting scaffold for the synthesis of complex, poly-substituted heterocyclic systems that are often the core of modern targeted therapeutics, such as kinase inhibitors.

The key features dictating its reactivity are:

-

Iodo Group: The most reactive of the halogens towards catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the low C-I bond dissociation energy.

-

Amino Group: A versatile handle for acylation, sulfonylation, diazotization, or as a nucleophile in cyclization reactions. Its ortho-substituents (F and Cl) modulate its nucleophilicity and provide steric hindrance.

-

Fluoro and Chloro Groups: These electron-withdrawing groups modulate the pKa of the aniline and influence the regioselectivity of further aromatic substitutions. The chlorine atom can also participate in cross-coupling reactions under more forcing conditions than iodine.

This guide will focus on leveraging this differential reactivity in a logical, stepwise fashion to construct a hypothetical, yet plausible, drug-like molecule.

Strategic Synthesis Workflow

The overall strategy involves a series of selective cross-coupling and cyclization reactions, where each step is chosen to exploit the unique reactivity of one of the functional groups on the this compound scaffold.

Figure 1: A generalized workflow for the multi-step synthesis of a complex heterocyclic core starting from this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

Rationale: The carbon-iodine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine bond. This allows for a highly selective cross-coupling reaction at the 4-position, leaving the chlorine atom untouched for subsequent transformations. The choice of a mild base like sodium carbonate is crucial to prevent side reactions involving the aniline amino group.

Step-by-Step Protocol:

-

Reagent Preparation: In a nitrogen-flushed Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and palladium tetrakis(triphenylphosphine) (0.03 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Reaction Initiation: Add sodium carbonate (2.5 eq) to the mixture.

-

Heating and Monitoring: Heat the reaction to 90°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-